

Techniques for using Demethoxydeacetoxypseudolaric acid B in lab

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Compound of Interest

Compound Name: *Demethoxydeacetoxypseudolaric acid B*

Cat. No.: *B1630833*

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Application Notes and Protocols for Pseudolaric Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (*Pseudolarix kaempferi*), has garnered significant attention in biomedical research for its potent biological activities.^{[1][2][3]} Primarily recognized for its robust anti-cancer properties, PAB has demonstrated efficacy against a wide array of cancer cell lines.^{[1][4]} Its multifaceted mechanism of action, which includes the induction of apoptosis, disruption of microtubule dynamics, and modulation of key signaling pathways, makes it a compelling candidate for further investigation in drug discovery and development.^{[5][6][7]}

These application notes provide a comprehensive guide for the laboratory use of Pseudolaric Acid B. This document outlines its primary applications, summarizes its cytotoxic efficacy in various cancer cell lines, and offers detailed protocols for fundamental in vitro and in vivo experiments.

Primary Applications

- Anti-cancer Research: PAB serves as a valuable tool for studying cancer cell biology, including apoptosis, cell cycle arrest, and signal transduction.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Drug Discovery: Its potent cytotoxic effects make it a lead compound for the development of novel anti-cancer therapeutics.[\[1\]](#)
- Microtubule Dynamics Studies: As a microtubule-destabilizing agent, PAB is useful for investigating the role of the cytoskeleton in various cellular processes.[\[6\]](#)[\[7\]](#)

Data Presentation

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Pseudolaric Acid B across various human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Assay Method
MDA-MB-231	Triple-Negative Breast Cancer	~7.5	48	CCK-8
HN22	Head and Neck Cancer	~0.7	24	Trypan Blue Exclusion
HO-8910	Ovarian Cancer	Not specified	-	Not specified
A2780	Ovarian Cancer	Not specified	-	Not specified
MCF-7	Breast Cancer	4	36	Not specified
HepG2215	Hepatitis B virus-secreting hepatocellular carcinoma	4	36	Not specified
HUVEC	Human Umbilical Vein Endothelial Cells	0.5 - 10	6-72	Not specified
QGY-TR50	Taxol-Resistant Liver Cancer	Not specified	-	Not specified

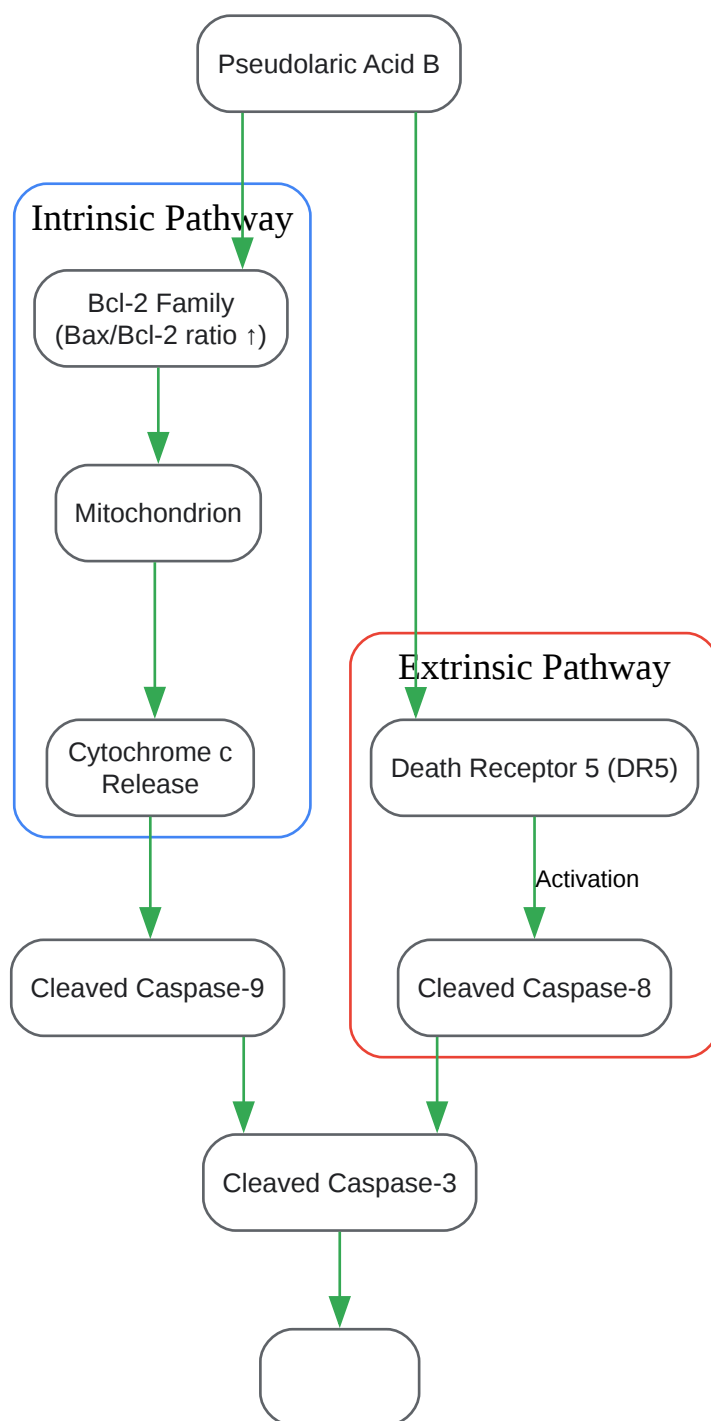
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Signaling Pathways and Mechanisms of Action

Pseudolaric Acid B exerts its anti-cancer effects through the modulation of several key signaling pathways.

Apoptosis Induction Pathways

PAB induces programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.^{[1][5]}

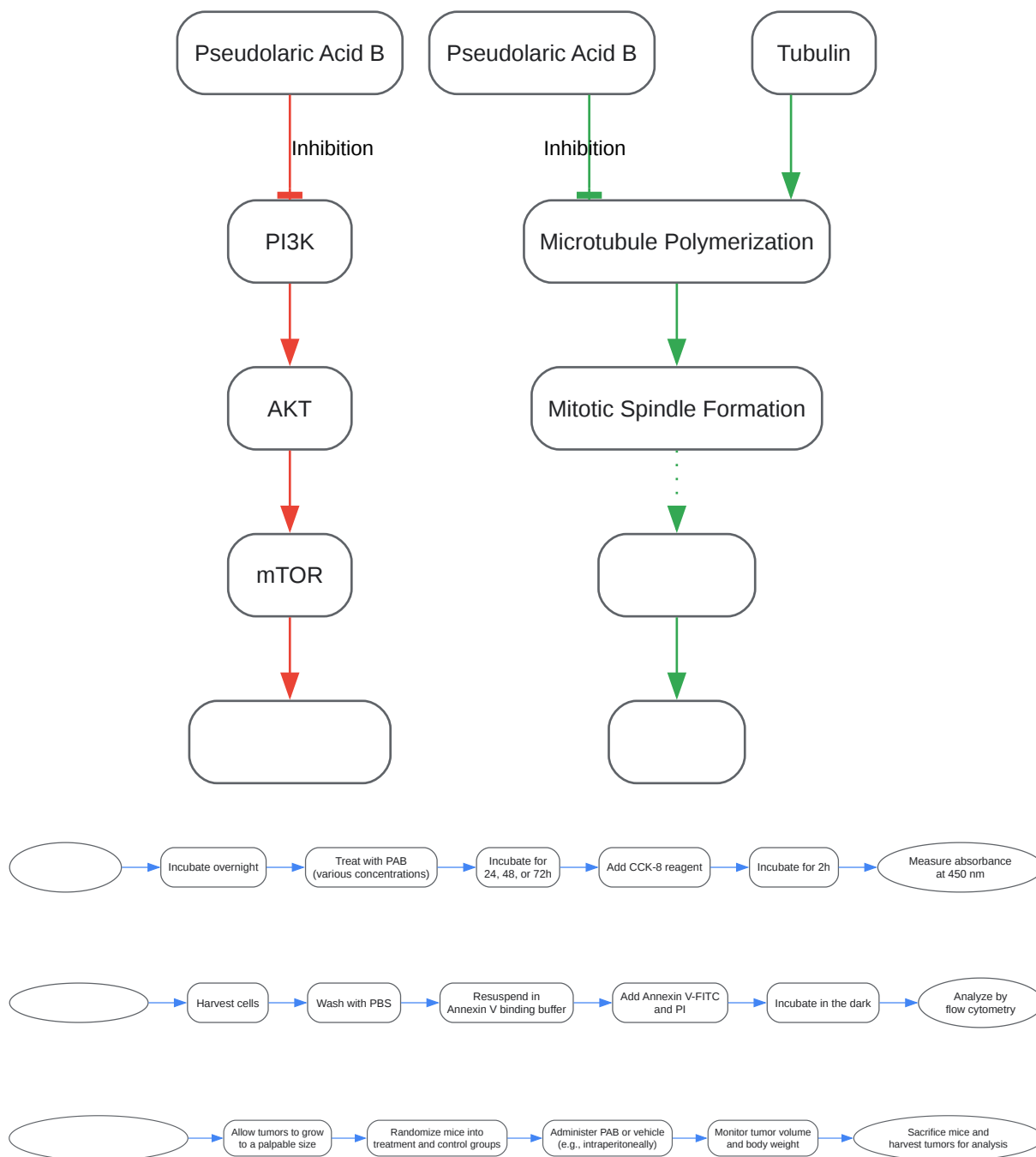


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Caption: PAB-induced apoptosis signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5]



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